REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)=[CH:4][CH:3]=1.[ClH:20].O1CCOCC1>>[ClH:20].[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH:9]2[CH2:12][NH:11][CH2:10]2)=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(C=C1)SC1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |